6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine
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Overview
Description
2,5-diisopropyl-6-methoxyquinolin-8-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diisopropyl-6-methoxyquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-diisopropylaniline and 6-methoxyquinoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for 2,5-diisopropyl-6-methoxyquinolin-8-amine may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-diisopropyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,5-diisopropyl-6-methoxyquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Investigated for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-diisopropyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and enzymes involved in cell replication, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinolin-8-amine: A closely related compound with similar biological activities.
Primaquine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug that shares structural similarities with 2,5-diisopropyl-6-methoxyquinolin-8-amine.
Uniqueness
2,5-diisopropyl-6-methoxyquinolin-8-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives. Its diisopropyl groups and methoxy substituent may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Properties
CAS No. |
685092-62-0 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
6-methoxy-2,5-di(propan-2-yl)quinolin-8-amine |
InChI |
InChI=1S/C16H22N2O/c1-9(2)13-7-6-11-15(10(3)4)14(19-5)8-12(17)16(11)18-13/h6-10H,17H2,1-5H3 |
InChI Key |
KIZRPSZXFKNSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(C=C2N)OC)C(C)C |
Origin of Product |
United States |
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